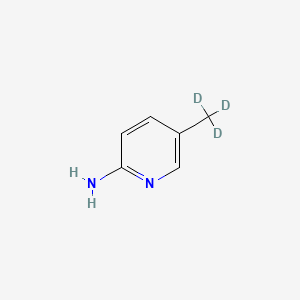
2-Amino-5-(methyl-d3)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(methyl-d3)-pyridine is a deuterated derivative of 2-amino-5-methylpyridine. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the second position and a deuterated methyl group at the fifth position. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, which can significantly alter the compound’s physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methyl-d3)-pyridine typically involves the deuteration of 2-amino-5-methylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-5-methylpyridine with deuterated methyl iodide in the presence of a base such as potassium carbonate in a deuterated solvent like deuterated dimethyl sulfoxide.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale deuteration processes using deuterium gas or deuterated solvents. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes.
化学反应分析
Types of Reactions: 2-Amino-5-(methyl-d3)-pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or other electrophiles can be used in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce various substituted pyridines.
科学研究应用
2-Amino-5-(methyl-d3)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The deuterated compound is used in metabolic studies to trace the pathways of drug metabolism and to study enzyme mechanisms.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced stability and performance.
作用机制
The mechanism of action of 2-Amino-5-(methyl-d3)-pyridine depends on its specific application. In biological systems, the deuterated compound can interact with enzymes and receptors similarly to its non-deuterated counterpart but with altered kinetics due to the isotope effect. This can lead to changes in the rate of metabolic reactions and the stability of the compound in the body.
相似化合物的比较
- 2-Amino-5-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-6-methylpyridine
Comparison: 2-Amino-5-(methyl-d3)-pyridine is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated analogs. The deuterium substitution can lead to increased stability, altered metabolic pathways, and potentially improved pharmacokinetic properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
5-(trideuteriomethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBSSVKZOPZBKW-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)
![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/new.no-structure.jpg)
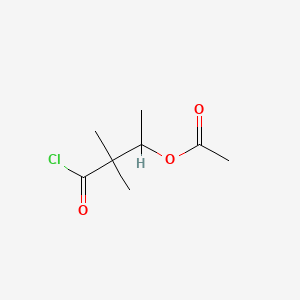
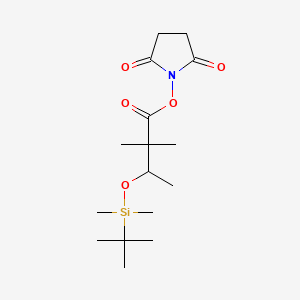

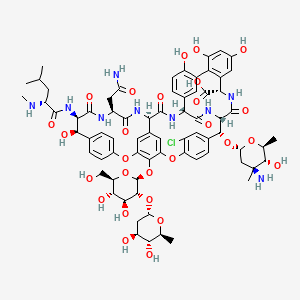
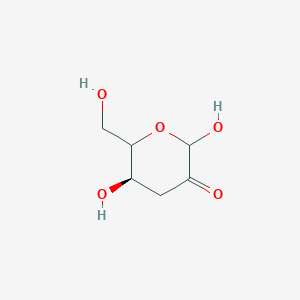
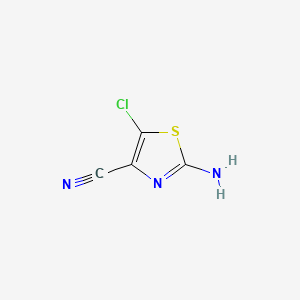
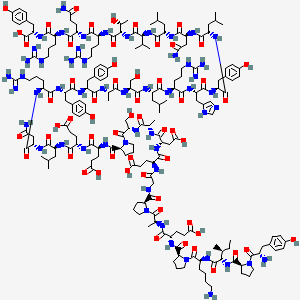

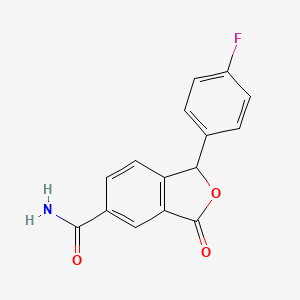
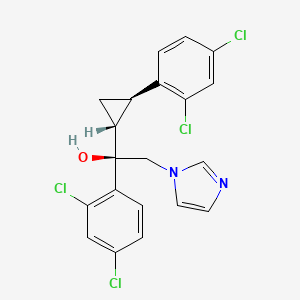
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
